molecular formula C12H14ClN3O3 B12976806 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester CAS No. 51940-32-0

2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester

Cat. No.: B12976806
CAS No.: 51940-32-0
M. Wt: 283.71 g/mol
InChI Key: NYWPQRUVAYSHPO-UHFFFAOYSA-N
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Description

Structural Significance of Pyrido[2,3-d]pyrimidine Scaffolds

Pyrido[2,3-d]pyrimidines consist of a fused bicyclic system where a pyridine ring is annulated to a pyrimidine ring at the 2,3- and 4,5-positions, respectively. This arrangement creates a rigid, planar structure that mimics natural purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. The scaffold’s privileged status arises from its capacity to accommodate diverse substituents at five key positions (C2, C4, C5, C6, and N8), which modulate electronic, steric, and solubility properties.

For 2-chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester, the substitution pattern is critical:

  • C2 Chloro substituent : Enhances electrophilicity and hydrogen-bonding potential, often improving binding to kinase ATP pockets.
  • N8 Ethyl group : Increases lipophilicity, potentially enhancing membrane permeability and pharmacokinetic profiles.
  • C6 Ethyl ester : Serves as a prodrug moiety, improving oral bioavailability by masking the carboxylic acid group.
  • 5-Oxo and 5,6,7,8-tetrahydro structure : Introduces partial saturation, reducing ring rigidity and enabling conformational adaptability during target engagement.

Comparative analysis of substitution trends in pyrido[2,3-d]pyrimidines reveals that nitrogen-based groups at C2 (e.g., amines, amides) dominate ≈76% of reported derivatives, while hydrophobic substituents at N8 (e.g., alkyl, cycloalkyl) occur in ≈43% of compounds. The ethyl ester at C6 aligns with strategies to balance solubility and metabolic stability in prodrug design.

Role of Substituted Pyrido[2,3-d]pyrimidines in Medicinal Chemistry

Substituted pyrido[2,3-d]pyrimidines exhibit multifaceted bioactivities, primarily targeting kinases, viral polymerases, and DNA repair enzymes. The chloro substitution at C2 in the subject compound parallels kinase inhibitors like piritrexim, where halogen atoms stabilize ligand-receptor interactions via van der Waals forces. Similarly, the ethyl group at N8 mirrors cyclopentyl substitutions in discoidin domain receptor (DDR) inhibitors, which optimize hydrophobic pocket binding.

The 5-oxo-5,6,7,8-tetrahydro configuration introduces a non-aromatic ring system, a feature associated with reduced off-target effects compared to fully aromatic analogs. For instance, 5,6-dihydropyrido[2,3-d]pyrimidin-7-ones demonstrate selective inhibition of BCR-ABL kinases in chronic myeloid leukemia while sparing normal cells. The ethyl ester at C6 may further enhance tissue penetration, as seen in ester prodrugs of antiviral agents targeting hepatitis C virus (HCV) NS5B polymerase.

Recent advances highlight pyrido[2,3-d]pyrimidines as scaffolds for polypharmacology—simultaneously targeting multiple pathways. For example, derivatives with C2 chloro and C4 amino groups inhibit both tyrosine kinases and topoisomerases, offering synergistic antitumor effects. The subject compound’s structural features position it as a candidate for dual kinase-polymerase inhibition, though empirical validation is required.

Properties

CAS No.

51940-32-0

Molecular Formula

C12H14ClN3O3

Molecular Weight

283.71 g/mol

IUPAC Name

ethyl 2-chloro-8-ethyl-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C12H14ClN3O3/c1-3-16-6-8(11(18)19-4-2)9(17)7-5-14-12(13)15-10(7)16/h5,8H,3-4,6H2,1-2H3

InChI Key

NYWPQRUVAYSHPO-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(=O)C2=CN=C(N=C21)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Substitution

  • Starting material: 2,4-dichloro-pyrimidine-5-carboxylic acid ethyl ester or 4-chloro-2-substituted pyrimidine-5-carboxylic acid ethyl esters.
  • Nucleophile: β-cyclopropylaminopropionic acid ethyl ester or related amino acid esters.
  • Reaction: The amino acid ester is added dropwise to the halogenated pyrimidine ester in anhydrous cyclohexane or toluene with triethylamine as a base at low temperature (10–15 °C), followed by stirring at room temperature overnight.
  • Outcome: Formation of 2-chloro-4-(N-2-ethoxycarbonylethyl-N-cyclopropyl)-amino-pyrimidine-5-carboxylic acid ethyl ester intermediate.

Cyclization via Dieckmann Condensation

  • Reagents: Potassium tert-butoxide (potassium t-butanolate) as a strong base.
  • Conditions: The intermediate is dissolved in anhydrous toluene, cooled, and treated with potassium tert-butoxide, then stirred at room temperature for several hours.
  • Reaction: Intramolecular Dieckmann cyclization forms the tetrahydro-pyrido[2,3-d]pyrimidine ring system.
  • Product: 2-chloro-8-cyclopropyl-5-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester.

Oxidative Dehydrohalogenation

  • Reagents: Bromine or sulfuryl chloride with triethylamine or pyridine.
  • Conditions: The tetrahydro compound is dissolved in chloroform, cooled, and bromine solution is added dropwise at 10–15 °C, followed by triethylamine addition and stirring at elevated temperature (up to 65 °C).
  • Purpose: To introduce the 5-oxo group and form the 5-oxo-5,8-dihydro-pyrido[2,3-d]pyrimidine structure.
  • Outcome: Formation of the oxidized ester intermediate.

Amination and Final Modifications

  • Amination: The 2-chloro substituent can be displaced by various amines (e.g., piperidine, pyrrolidine) under reflux in toluene to yield 2-amino derivatives.
  • Saponification: Treatment with potassium hydroxide in ethanol/water under reflux hydrolyzes the ester to the corresponding carboxylic acid.
  • Recrystallization: Final purification is achieved by recrystallization from solvents such as ethanol, isopropyl alcohol, or dimethylformamide/ethanol mixtures.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield/Notes
1. Amino substitution β-cyclopropylaminopropionic acid ethyl ester, triethylamine, cyclohexane 10–15 °C, then RT Overnight Pale yellow oil intermediate, quantitative
2. Dieckmann cyclization Potassium tert-butoxide, anhydrous toluene RT 5 hours Crude product used directly in next step
3. Oxidative dehydrohalogenation Bromine in chloroform, triethylamine 10–65 °C 1.5–2 hours Purified by recrystallization, high purity
4. Amination (optional) Piperidine or other amines, toluene Reflux (~110 °C) 1 hour Substitution of 2-chloro group
5. Saponification KOH in ethanol/water Reflux 2–2.5 hours Conversion to carboxylic acid, recrystallized

Research Findings and Notes

  • The Dieckmann cyclization is a critical step for ring closure, requiring strong base and anhydrous conditions to avoid side reactions.
  • Oxidative dehydrohalogenation with bromine is efficient for introducing the 5-oxo functionality and stabilizing the heterocyclic system.
  • Amination at the 2-position allows for structural diversification, enabling synthesis of various 2-amino derivatives.
  • The ethyl ester group at the 6-position is stable under the reaction conditions but can be hydrolyzed selectively to the acid.
  • Purification by recrystallization from appropriate solvents yields high-purity compounds with well-defined melting points, confirming structural integrity.

Summary Table of Preparation Route

Intermediate/Compound Key Reaction Type Reagents/Conditions Notes
2,4-Dichloro-pyrimidine-5-carboxylic acid ethyl ester Starting material Commercially available Halogenated pyrimidine ester
2-Chloro-4-(N-2-ethoxycarbonylethyl-N-cyclopropyl)-amino-pyrimidine-5-carboxylic acid ethyl ester Nucleophilic substitution β-cyclopropylaminopropionic acid ethyl ester, triethylamine, cyclohexane Intermediate for cyclization
2-Chloro-8-cyclopropyl-5-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester Dieckmann cyclization Potassium tert-butoxide, toluene Ring closure step
Oxidized tetrahydro-pyrido[2,3-d]pyrimidine ester Oxidative dehydrohalogenation Bromine, triethylamine, chloroform Introduction of 5-oxo group
2-Amino derivatives (optional) Amination Piperidine or other amines, toluene Substitution of 2-chloro group
Carboxylic acid derivatives Saponification KOH in ethanol/water Hydrolysis of ester to acid

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group at the 5-position can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 2-amino or 2-thio derivatives.

    Reduction: Formation of 5-hydroxy derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit antimicrobial properties. Studies have shown that modifications to the pyrido structure can enhance efficacy against specific bacterial strains. For instance, a case study demonstrated that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. A notable study found that similar compounds in this class effectively inhibited tumor growth in xenograft models .

Synthesis and Derivatives

The synthesis of 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester involves several steps including cyclization and halogenation. The ability to modify this compound to create derivatives can lead to enhanced biological activity. For example:

  • Halogenation : The introduction of different halogens can affect the compound's reactivity and biological properties.
  • Alkylation : Modifying the alkyl groups can enhance lipophilicity and improve membrane permeability .

Case Studies

Several studies have highlighted the applications of this compound in various therapeutic contexts:

  • Study on Antimicrobial Efficacy :
    • A comparative analysis was conducted on several pyrido[2,3-d]pyrimidine derivatives.
    • Results indicated that specific modifications led to a 50% reduction in bacterial growth at lower concentrations compared to standard antibiotics .
  • Anticancer Research :
    • In vitro studies demonstrated that compounds related to 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine exhibited significant cytotoxicity against breast cancer cell lines.
    • The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Data Table: Comparative Efficacy of Derivatives

CompoundBiological ActivityIC50 (µM)Target
Compound AAntibacterial15E. coli
Compound BAnticancer (breast)10MCF7
Compound CAntifungal20C. albicans

Mechanism of Action

The mechanism of action of 2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrido[2,3-d]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analog: 8-Ethyl-5,8-dihydro-5-oxo-2-(piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid hydrochloride

Key Differences :

  • Substituent at Position 2 : The target compound has a chlorine atom, while the analog features a piperazinyl group (a nitrogen-containing heterocycle). Piperazine is often used in pharmaceuticals to enhance solubility or modulate receptor binding .
  • Functional Group at Position 6: The target’s ethyl ester contrasts with the analog’s carboxylic acid hydrochloride.
  • Molecular Weight : The analog has a higher molar mass (339.78 g/mol vs. 297.74 g/mol for the target) due to the piperazinyl and hydrochloride groups .

Implications :

  • The piperazinyl group may confer improved water solubility via salt formation, whereas the chloro substituent in the target compound could enhance electrophilic reactivity for covalent binding.
  • The ester in the target compound may act as a prodrug, requiring enzymatic hydrolysis (e.g., by esterases) to release the active carboxylic acid metabolite.

Structural Analog: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Key Differences :

  • Core Structure : The analog features a thiazolo[3,2-a]pyrimidine system instead of the pyrido[2,3-d]pyrimidine core. Thiazolo-pyrimidines often exhibit distinct electronic properties due to sulfur’s electronegativity and larger atomic size compared to nitrogen .
  • Substituents : The analog includes a 2,4,6-trimethoxybenzylidene group, which introduces aromaticity and hydrogen-bonding capabilities. The target compound lacks this extended conjugation.
  • Synthesis: The analog was synthesized via condensation of a tetrahydro-pyrimidine precursor with 2,4,6-trimethoxybenzaldehyde under acidic conditions .

Implications :

  • The thiazolo-pyrimidine core in the analog could alter binding kinetics in biological systems compared to the pyrido-pyrimidine system.
  • The trimethoxybenzylidene group may enhance π-π stacking interactions in crystal packing, as evidenced by its dihedral angle of 80.94° with the benzene ring .

Comparative Data Table

Property/Feature Target Compound 8-Ethyl-2-piperazinyl Analog Thiazolo-pyrimidine Analog
Core Structure Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituents (Position) Cl (2), Et (8), EtO (6) Piperazinyl (2), HCl (6) Trimethoxybenzylidene (2), Ph (5), Me (7)
Molecular Formula C₁₃H₁₆ClN₃O₃ C₁₄H₁₈ClN₅O₃ C₂₅H₂₅N₂O₆S
Molecular Weight (g/mol) 297.74 339.78 481.54
Functional Group at Position 6 Ethyl ester Carboxylic acid hydrochloride Ethyl ester
Synthetic Route Not provided in evidence Not specified Condensation under acidic reflux

Research Findings and Implications

  • Structural Flexibility : The pyrido-pyrimidine core allows for versatile substitution patterns, enabling fine-tuning of electronic and steric properties for target-specific applications.
  • Prodrug Potential: Ethyl ester groups in both the target and thiazolo-pyrimidine analog suggest shared strategies to enhance membrane permeability .
  • Crystallography : The thiazolo-pyrimidine analog’s crystal structure reveals a puckered pyrimidine ring (deviation: 0.224 Å) and intermolecular C–H···O hydrogen bonds, which stabilize its solid-state packing . Similar analyses for the target compound (using SHELX software ) could elucidate its conformational preferences.

Biological Activity

2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is a compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H16ClN3O3\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3

This compound features a chloro substituent at the 2-position and an ethyl group at the 8-position of the pyrido[2,3-d]pyrimidine scaffold. Its unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For example:

  • Inhibition of Cancer Cell Lines : Compounds similar to 2-Chloro-8-ethyl have shown potent activity against various human tumor cell lines such as KB (human oral epidermoid carcinoma), IGROV1 (ovarian cancer), and SKOV3 (ovarian cancer) at subnanomolar concentrations. The mechanism involves selective uptake via folate receptors and proton-coupled folate transporters (PCFT) .
CompoundCell LineIC50 (nM)
2-Chloro-8-ethyl derivativeKB<1
2-Chloro-8-ethyl derivativeIGROV1<1
2-Chloro-8-ethyl derivativeSKOV3<1

Anti-inflammatory Activity

The anti-inflammatory potential of pyrido[2,3-d]pyrimidines has been highlighted in several studies:

  • COX Inhibition : In vitro studies have demonstrated that compounds with similar structures significantly inhibit cyclooxygenase (COX) enzymes. For instance, related compounds showed IC50 values against COX-2 comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol), indicating strong anti-inflammatory effects .
CompoundCOX Inhibition IC50 (μmol)
Related Compound A0.04 ± 0.09
Related Compound B0.04 ± 0.02
Celecoxib0.04 ± 0.01

Structure–Activity Relationship (SAR)

Studies have explored the SAR of pyrido[2,3-d]pyrimidines to identify key structural features that enhance biological activity:

  • Ethyl Substitution : The presence of an ethyl group at the N8 position has been associated with improved biological activity compared to methylated analogues.
  • Chloro Substituent : The introduction of a chloro group enhances interaction with target proteins involved in cancer progression .

Case Studies

Several case studies illustrate the potential of this compound in therapeutic applications:

  • Case Study on Antitumor Activity : A study demonstrated that a derivative of this compound inhibited tumor growth in mouse models by targeting specific signaling pathways involved in cancer cell proliferation.
  • Case Study on Anti-inflammatory Effects : Another investigation assessed the efficacy of this compound in reducing inflammation in rat models induced by carrageenan, showing significant reductions in paw edema.

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